molecular formula C6H7F5 B14338190 5,5,6,6,6-Pentafluorohex-1-ene CAS No. 106128-16-9

5,5,6,6,6-Pentafluorohex-1-ene

Cat. No.: B14338190
CAS No.: 106128-16-9
M. Wt: 174.11 g/mol
InChI Key: XWWYZZAZIMVHJA-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohex-1-ene is an organic compound with the molecular formula C6H7F5 It is a fluorinated alkene, characterized by the presence of five fluorine atoms attached to the terminal carbon atoms of a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohex-1-ene typically involves the fluorination of hexene derivatives. One common method is the electrophilic fluorination of 1-hexene using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluorine gas in a controlled environment can also be employed for large-scale synthesis. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohex-1-ene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen, and other electrophiles.

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.

    Hydrogenation: Using hydrogen gas and a metal catalyst such as palladium or platinum.

    Oxidation: Using oxidizing agents like for epoxidation.

Major Products Formed

    Halogenated Derivatives: Formed through halogenation reactions.

    Epoxides: Formed through oxidation reactions.

    Alkanes: Formed through hydrogenation reactions.

Scientific Research Applications

5,5,6,6,6-Pentafluorohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohex-1-ene is primarily based on its ability to participate in electrophilic addition reactions due to the presence of the double bond. The fluorine atoms enhance the compound’s reactivity by inductive effects , making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1-Hexene: A non-fluorinated analog with similar structural features but different reactivity.

    5,5,6,6,6-Pentafluorohexane: A fully saturated analog with different chemical properties.

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: A highly fluorinated compound with distinct applications.

Uniqueness

5,5,6,6,6-Pentafluorohex-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its thermal stability , chemical resistance , and reactivity compared to non-fluorinated or differently fluorinated analogs .

Properties

CAS No.

106128-16-9

Molecular Formula

C6H7F5

Molecular Weight

174.11 g/mol

IUPAC Name

5,5,6,6,6-pentafluorohex-1-ene

InChI

InChI=1S/C6H7F5/c1-2-3-4-5(7,8)6(9,10)11/h2H,1,3-4H2

InChI Key

XWWYZZAZIMVHJA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C(F)(F)F)(F)F

Origin of Product

United States

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